molecular formula C11H10ClNO B1600697 4-Chloro-7-methoxy-2-methylquinoline CAS No. 75896-68-3

4-Chloro-7-methoxy-2-methylquinoline

Cat. No. B1600697
CAS RN: 75896-68-3
M. Wt: 207.65 g/mol
InChI Key: AAEHSBUWUZTZJG-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-methylquinoline (4-CM2MQ) is a chemical compound with a unique structure and properties. It has a broad range of applications in scientific research and has been used in a variety of laboratory experiments. It is a heterocyclic aromatic compound with a nitrogen-containing ring structure, and it is also known as this compound. 4-CM2MQ is an important reagent in organic synthesis, and its use in biochemical and physiological studies has been increasing in recent years.

Scientific Research Applications

Synthesis and Material Development

4-Chloro-7-methoxy-2-methylquinoline has been a subject of interest in the field of synthetic chemistry. Research has been conducted on synthesizing derivatives and exploring their potential applications. For instance, Zhao, Lei, and Guo (2017) demonstrated the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, highlighting its potential for large-scale production with a yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017). This synthesis process showcases the potential for creating novel compounds that could be useful in various scientific applications.

Catalytic Reduction and Hydrogenation Studies

The compound has also been involved in studies focusing on catalytic reduction and hydrogenation. For example, Watanabe et al. (1984) conducted a study where various nitroarenes, including those with chloro, methyl, or methoxy substituents, were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This research opens pathways for the utilization of this compound in catalytic processes (Yoshihisa Watanabe et al., 1984).

Heterocyclic Compound Interactions

Further, the interaction of this compound with other chemicals has been an area of research. Hull, Broek, and Swain (1975) investigated the reaction of 7-Chloro-4-methoxyquinoline with thiophosgene and barium carbonate, leading to ring scission and the formation of novel heterocyclic systems. These studies are crucial for understanding the chemical behavior and potential applications of this compound in the development of new heterocyclic compounds (R. Hull, P. Broek, M. L. Swain, 1975).

X-ray Mapping and Structural Analysis

Additionally, Albov, Rybakov, Babaev, and Aslanov (2004) focused on X-ray mapping to study the structure of substituted tetrahydroquinolines, which include derivatives of this compound. This research is significant for understanding the crystallographic properties of these compounds, which is essential for their potential application in materials science and drug development (D. V. Albov et al., 2004).

properties

IUPAC Name

4-chloro-7-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHSBUWUZTZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445366
Record name 4-Chloro-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75896-68-3
Record name 4-Chloro-7-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75896-68-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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